(5-Bromo-2-methoxypyridin-3-yl)methanol

Medicinal Chemistry Cannabinoid Receptor Pharmacology Structure-Activity Relationship

Researchers often face synthetic dead-ends when sourcing pyridine building blocks with ambiguous regiochemistry. This 5-bromo-2-methoxypyridin-3-yl)methanol offers a defined, orthogonally reactive scaffold validated for drug discovery. - Proven CB2 Agonist Activity: Derivatives show potent target engagement (EC50 = 295 nM), enabling direct SAR exploration for pain and inflammation. - Orthogonal Reactivity: Sequential derivatization via the hydroxymethyl and bromo handles streamlines library synthesis, reducing step count. - Anti-Mycobacterial Utility: Documented intermediate for anti-tuberculosis agents, accelerating neglected disease research.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
CAS No. 351410-47-4
Cat. No. B1290305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-2-methoxypyridin-3-yl)methanol
CAS351410-47-4
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)CO
InChIInChI=1S/C7H8BrNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4H2,1H3
InChIKeyPQCNLQJWEVAXSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-2-methoxypyridin-3-yl)methanol: Procurement & Technical Specs


(5-Bromo-2-methoxypyridin-3-yl)methanol (CAS 351410-47-4) is a halogenated heterocyclic building block with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol . It is a derivative of pyridine featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position of the pyridine ring . The compound is commercially available as a white solid with purity specifications typically ranging from 95% to 98% . It is primarily utilized as a versatile intermediate in organic synthesis, where the bromine substituent serves as a functional handle for cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings, while the hydroxymethyl group enables further derivatization [1].

+

Orthogonal 5-Br and 3-CH₂OH handles enable sequential derivatization

+

Suzuki and Buchwald-Hartwig cross-coupling compatible bromine site

+

Pyridine scaffold suited for heterocycle-focused library synthesis

(5-Bromo-2-methoxypyridin-3-yl)methanol: Analogs Require Validation


In the class of bromo-methoxy-pyridinylmethanols, the precise substitution pattern on the pyridine ring—specifically the 2-methoxy, 3-hydroxymethyl, and 5-bromo arrangement—dictates both reactivity and potential biological interactions. Closely related regioisomers, such as (5-bromo-3-methoxypyridin-2-yl)methanol (CAS 1087659-32-2) , differ only in the positions of the methoxy and hydroxymethyl groups. This seemingly minor structural variation can significantly alter cross-coupling reactivity due to differing electronic and steric environments around the bromine atom [1]. Furthermore, in medicinal chemistry applications, regioisomeric substitution patterns can profoundly affect target binding conformations and pharmacokinetic properties [2]. Therefore, generic substitution without explicit experimental validation introduces substantial risk of synthetic failure or altered biological outcomes.

Regioisomer

Shifting Br/OCH₃/CH₂OH positions alters cross-coupling reactivity and binding conformations; direct replacement may compromise synthetic yield or biological outcome.

Mono-handle

Analogs lacking either bromine or hydroxymethyl group cannot provide dual orthogonal reactivity; step count and intermediate isolation may differ.

Class context

Target engagement profiles reported for this substitution pattern may not transfer to other bromo-methoxy regioisomers without experimental validation.

(5-Bromo-2-methoxypyridin-3-yl)methanol: Comparative Performance Evidence


CB2 Agonism: Direct Comparison with Analog

Derivatives of (5-bromo-2-methoxypyridin-3-yl)methanol have demonstrated potent agonism at the human CB2 receptor. Specifically, the derivative 5-((5-bromo-2-methoxypyridin-3-yl)methyl)-2-tert-butyl-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibited an EC50 of 295 nM [1]. In comparison, a closely related compound from the same study where the bromine atom is absent (5-((2-methoxypyridin-3-yl)methyl)-... analog) showed reduced potency, highlighting the importance of the 5-bromo substitution for optimal target engagement [1].

CB2 agonist EC₅₀
Head-to-head
Derivative EC₅₀ 295 nM vs. non-brominated analog: higher potency observed
Supports 5-bromo scaffold preference for target engagement studies
CHO cell recombinant CB2 assay; immunofluorescence readout
Medicinal Chemistry Cannabinoid Receptor Pharmacology Structure-Activity Relationship

Dual Reactive Handles vs. Mono-Functional Analogs

Unlike simpler analogs such as 5-bromo-2-methoxypyridine (CAS 13472-85-0) which lacks the hydroxymethyl group, or (2-methoxypyridin-3-yl)methanol (CAS 112197-16-7) which lacks the bromine handle, (5-bromo-2-methoxypyridin-3-yl)methanol possesses two distinct reactive sites . The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the hydroxymethyl group at the 3-position can be oxidized, alkylated, or converted to a leaving group for nucleophilic substitution [1].

Reactive handles
Class-level
2 orthogonal handles (Br, CH₂OH) vs. 1 handle in mono‑functional analogs
Enables sequential cross-coupling and derivatization; may reduce step count
Based on pyridine building block reactivity class
Organic Synthesis Cross-Coupling Chemistry Building Block Versatility

Validated Intermediate for Anti-Mycobacterial Agents

This compound has been explicitly utilized as a key intermediate in the synthesis of pyridine derivatives with demonstrated activity against Mycobacterium species, including Mycobacterium tuberculosis [1]. In a published patent procedure, (5-bromo-2-methoxypyridin-3-yl)methanol was further derivatized to (5-bromo-2-methoxypyridin-3-yl)(phenyl)methanol in 56.0% yield via a Grignard reaction with phenylmagnesium bromide, demonstrating the synthetic tractability of the hydroxymethyl group [1]. In contrast, many related building blocks lack published, peer-reviewed synthetic applications in anti-infective programs.

Synthetic utility
Reported
56% yield in Grignard phenyl addition at CH₂OH group
Demonstrates synthetic tractability for anti-mycobacterial research context
Patent WO2016026453A1; Grignard conditions
Anti-infective Drug Discovery Tuberculosis Patent Chemistry

(5-Bromo-2-methoxypyridin-3-yl)methanol: Key Applications


CB2 Cannabinoid Receptor Drug Discovery

This building block is ideally suited for medicinal chemistry programs targeting the CB2 receptor. Derivatives synthesized from this scaffold have demonstrated potent CB2 agonist activity (EC50 = 295 nM) [1]. The 5-bromo-2-methoxypyridin-3-ylmethyl moiety appears to be a privileged substructure for engaging this target, providing a strong starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns in areas such as pain management, inflammation, and neuroprotection.

Multi-Step Heterocycle Synthesis

The orthogonal reactivity of the 5-bromo and 3-hydroxymethyl groups enables efficient, sequential derivatization [1]. In a typical workflow, the hydroxymethyl group can be first oxidized to an aldehyde or converted to a halide, followed by a palladium-catalyzed Suzuki coupling at the 5-position. This strategy minimizes protecting group manipulations and reduces step count, making it a highly efficient choice for synthesizing libraries of functionalized pyridines for either medicinal chemistry or materials science applications [2].

Anti-Mycobacterial Agent Synthesis

This compound has documented utility as an intermediate in the preparation of agents targeting Mycobacterium tuberculosis and related species [1]. The published synthetic protocol demonstrating the Grignard addition to the hydroxymethyl group validates its use in generating secondary alcohol derivatives with potential anti-mycobacterial activity. Research groups focused on neglected tropical diseases or antibiotic-resistant tuberculosis can leverage this established chemistry to rapidly access novel analogs for biological evaluation.

Application
Selection Property
Validation Focus
CB2 receptor targeted studies
5-bromo scaffold reactivity context
CB2 agonist assay context
Multi-step heterocycle synthesis
Orthogonal reactive handles (Br, CH₂OH)
Cross-coupling and functional group compatibility
Anti-mycobacterial research
Documented Grignard derivatization
Anti-mycobacterial assay context

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